

toxicological profile and endocrine-disrupting activity of Benzophenone-2

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Compound of Interest

Compound Name: Benzophenone-2

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Benzophenone-2: A Toxicological and Endocrine-Disrupting Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzophenone-2 (BP-2), a benzophenone derivative utilized as a UV filter in various consumer products, has come under scientific scrutiny due to its potential toxicological and endocrine-disrupting properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the toxicological profile and endocrine-disrupting activity of **Benzophenone-2**. It is intended to serve as a resource for researchers, scientists, and drug development professionals. The document summarizes key findings on general toxicity, genotoxicity, reproductive and developmental effects, and its impact on the estrogenic, androgenic, and thyroid hormonal systems. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the mechanisms of action and experimental designs.

Toxicological Profile

The toxicological assessment of **Benzophenone-2** reveals a complex profile with varying effects depending on the dosage, duration, and route of exposure. While data on certain toxicological endpoints for BP-2 are specific, some assessments rely on data from the broader class of benzophenones.

Acute, Sub-chronic, and Chronic Toxicity

Data on the acute oral toxicity of **Benzophenone-2** in rats is available. However, specific sub-chronic and chronic toxicity studies on BP-2 are limited. Much of the long-term toxicity data is derived from studies on the parent compound, benzophenone.

Table 1: Acute Toxicity of **Benzophenone-2**

Species	Route	Endpoint	Value	Reference
Rat	Oral	LD50	>2000 mg/kg bw	[1]

LD50: Median lethal dose

Genotoxicity and Photogenotoxicity

Benzophenone-2 has been shown to exhibit photogenotoxic potential, meaning it can induce DNA damage upon exposure to UV radiation. In vitro studies using human keratinocytes have demonstrated that BP-2, when exposed to UVA or UVB radiation, can lead to the formation of DNA photoproducts and induce DNA strand breaks, as measured by the comet assay.[\[2\]](#)

Table 2: Genotoxicity and Photogenotoxicity of **Benzophenone-2**

Assay	Cell Line	Conditions	Endpoint	Result	Reference
Comet Assay	Human Keratinocytes (HaCaT)	+UVA/UVB	% Tail DNA	Increased DNA damage	[2]
Micronucleus Test	Human Keratinocytes (HaCaT)	+UVA/UVB	Micronuclei Formation	Increased micronuclei frequency	[2]

Carcinogenicity

There is a lack of specific long-term carcinogenicity studies on **Benzophenone-2**. The International Agency for Research on Cancer (IARC) has evaluated the carcinogenicity of the parent compound, benzophenone, and classified it as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.^[3] Studies on benzophenone have shown increases in liver and kidney tumors in rodents.^{[1][4][5]}

Endocrine-Disrupting Activity

Benzophenone-2 is recognized as an endocrine-disrupting chemical (EDC) with demonstrated effects on multiple hormonal pathways. Its estrogenic, anti-androgenic, and thyroid-disrupting activities have been investigated in various in vitro and in vivo models.

Estrogenic Activity

Benzophenone-2 exhibits estrogenic activity by binding to estrogen receptors (ERs) and mimicking the effects of endogenous estrogens. This has been demonstrated in both in vitro cell-based assays and in vivo animal studies.^{[6][7]} In utero exposure to BP-2 has been linked to developmental abnormalities, such as hypospadias in male mice, through an estrogen receptor-dependent mechanism.^[8]

Table 3: Estrogenic Activity of **Benzophenone-2**

Assay	Model System	Endpoint	Result	Reference
Uterotrophic Assay	Ovariectomized Rats	Uterine Weight	Increased uterine weight	^[7]
Reporter Gene Assay	MCF-7 cells	Estrogen Receptor Activation	Agonistic activity	^[9]
In utero exposure	C57BL/6 Mice	Developmental Effects	14% incidence of hypospadias in males at 6.25 mg/day	^{[8][10]}

Anti-androgenic Activity

In addition to its estrogenic effects, **Benzophenone-2** has been shown to possess anti-androgenic properties. It can inhibit the action of androgens by acting as an antagonist to the androgen receptor (AR).^{[9][11]}

Table 4: Anti-androgenic Activity of **Benzophenone-2**

Assay	Model System	Endpoint	Result	Reference
Androgen Receptor Reporter Assay	NIH3T3 cells	Inhibition of DHT-induced activity	Significant inhibitory effect	^[9]

Thyroid Disruption

Benzophenone-2 has been identified as a potent disruptor of the thyroid hormone axis. It directly inhibits the activity of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.^{[12][13][14][15]} This inhibition can lead to decreased thyroid hormone levels and subsequent feedback responses in the hypothalamic-pituitary-thyroid axis.

Table 5: Thyroid Disrupting Activity of **Benzophenone-2**

Assay	System	Endpoint	IC50 Value	Reference
Guaiacol Oxidation Assay	Human Recombinant TPO	TPO Inhibition	0.45 μ M	^{[12][14]}
Iodide Oxidation Assay	Human Recombinant TPO	TPO Inhibition	0.37 μ M	^{[13][14]}
In vivo study	Ovariectomized Rats	Serum Hormone Levels	Decreased T4, Increased TSH at 333 and 1000 mg/kg bw	^[12]

IC50: Half maximal inhibitory concentration; TPO: Thyroid Peroxidase; T4: Thyroxine; TSH: Thyroid-Stimulating Hormone

Reproductive and Developmental Toxicity

The endocrine-disrupting properties of **Benzophenone-2** translate into significant concerns for reproductive and developmental health. Studies in animal models have demonstrated adverse effects on both female reproductive parameters and fetal development.

Female Reproductive Toxicity

In vivo studies in female mice have shown that exposure to **Benzophenone-2** can lead to irregularities in the estrous cycle, a reduction in the number of healthy ovarian follicles, and an increase in atretic follicles.[\[16\]](#)[\[17\]](#)

Table 6: Female Reproductive Toxicity of **Benzophenone-2** in Mice

Duration of Exposure	Dose (mg/kg bw/day)	Effect	Reference
7 and 21 days	50, 100, 200	Irregular estrous cycle, decreased healthy follicles, increased atretic follicles	[16] [17]

Developmental Toxicity

As previously mentioned, in utero exposure to **Benzophenone-2** has been shown to cause hypospadias in male mouse offspring, highlighting its potential as a developmental toxicant.[\[8\]](#)[\[10\]](#) The proposed mechanism involves the activation of estrogen receptor signaling during a critical window of genital development.[\[18\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Uterotrophic Assay in Ovariectomized Rats

- Objective: To assess the estrogenic activity of **Benzophenone-2** by measuring the increase in uterine weight in ovariectomized rats.
- Animal Model: Adult female Sprague-Dawley rats, ovariectomized at least 7 days prior to the start of the study to reduce endogenous estrogen levels.
- Procedure:
 - Animals are randomly assigned to treatment groups (e.g., vehicle control, positive control with 17 α -ethinylestradiol, and multiple dose groups of **Benzophenone-2**).
 - **Benzophenone-2** is dissolved in a suitable vehicle (e.g., corn oil) and administered daily via oral gavage for a period of 3 to 5 consecutive days.
 - On the day after the final dose, animals are euthanized.
 - The uteri are carefully dissected, trimmed of fat and connective tissue, and weighed (both wet and blotted weight).
- Endpoint: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

- Objective: To determine the inhibitory effect of **Benzophenone-2** on the activity of human thyroid peroxidase.
- Enzyme Source: Human recombinant TPO expressed in a suitable cell line (e.g., FTC-238 cells).
- Procedure (Guaiacol Oxidation Assay):
 - The reaction mixture contains phosphate buffer, guaiacol, hydrogen peroxide (H₂O₂), and the TPO enzyme preparation.

- Various concentrations of **Benzophenone-2** (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme.
- The reaction is initiated by the addition of H₂O₂.
- The oxidation of guaiacol is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 470 nm).
- Endpoint: The rate of reaction is calculated, and the concentration of **Benzophenone-2** that inhibits 50% of the enzyme activity (IC₅₀) is determined from the dose-response curve.[\[12\]](#)
[\[14\]](#)

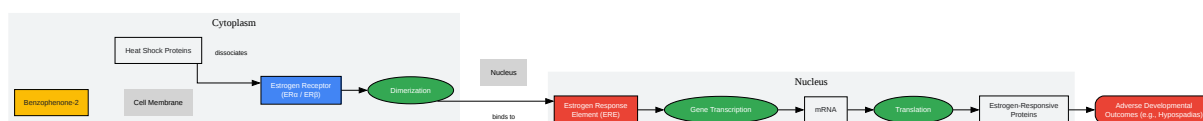
Photogenotoxicity Assessment using the Comet Assay

- Objective: To evaluate the DNA-damaging potential of **Benzophenone-2** in the presence of UV radiation.
- Cell Line: Human keratinocytes (e.g., HaCaT).
- Procedure:
 - Cells are treated with various concentrations of **Benzophenone-2**.
 - Following treatment, the cells are exposed to a controlled dose of UVA or UVB radiation. Control groups include cells treated with BP-2 alone (no UV), cells exposed to UV alone, and untreated controls.
 - After irradiation, cells are harvested and embedded in low-melting-point agarose on microscope slides.
 - The slides are subjected to cell lysis to remove membranes and proteins, leaving behind the nucleoids.
 - DNA is unwound under alkaline conditions, followed by electrophoresis. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."
 - The slides are stained with a fluorescent DNA-binding dye, and the comets are visualized and analyzed using fluorescence microscopy and specialized software.

- Endpoint: The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the comet tail (% Tail DNA).[2]

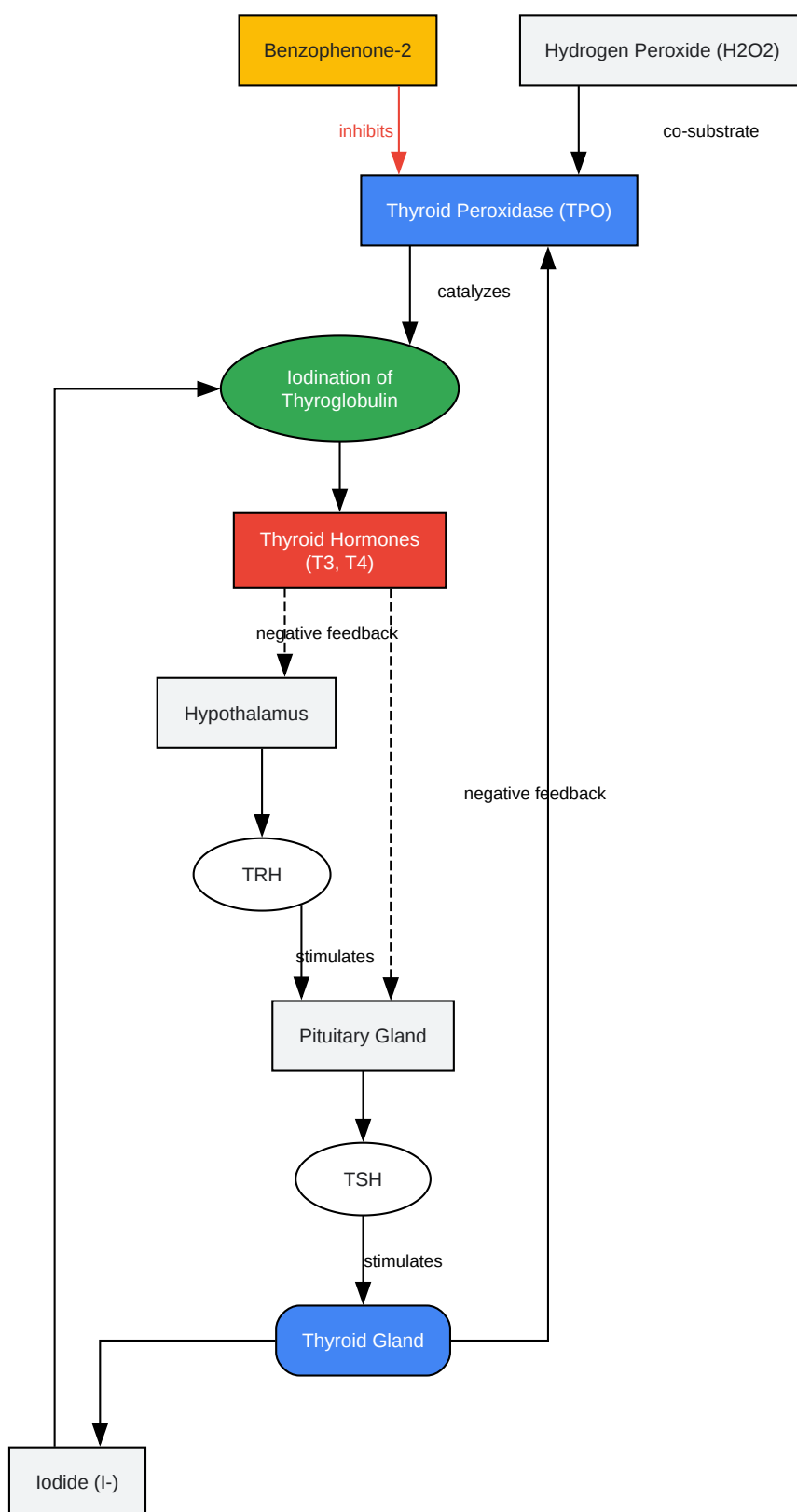
Signaling Pathways and Experimental Workflows

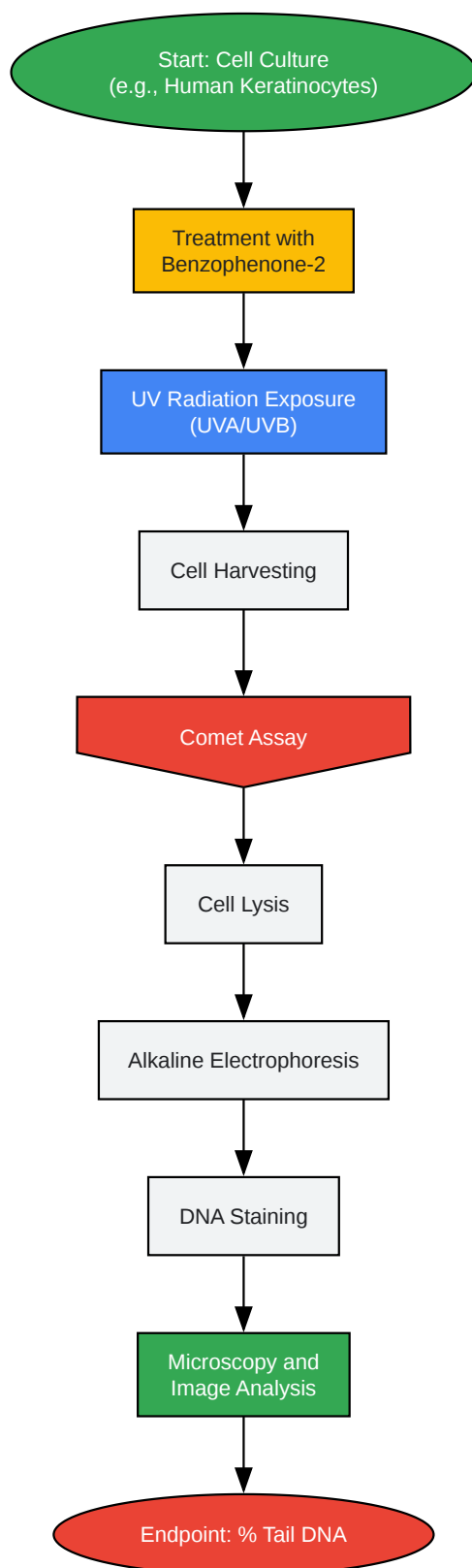
The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental processes related to the toxicology of **Benzophenone-2**.



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Caption: Estrogenic signaling pathway of **Benzophenone-2** leading to adverse developmental outcomes.





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